Dibutyltin dichloride

Catalog No.
S583555
CAS No.
683-18-1
M.F
C8H18Cl2Sn
M. Wt
303.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyltin dichloride

CAS Number

683-18-1

Product Name

Dibutyltin dichloride

IUPAC Name

dibutyl(dichloro)stannane

Molecular Formula

C8H18Cl2Sn

Molecular Weight

303.8 g/mol

InChI

InChI=1S/2C4H9.2ClH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2

InChI Key

RJGHQTVXGKYATR-UHFFFAOYSA-L

SMILES

CCCC[Sn](CCCC)(Cl)Cl

Solubility

SOL IN ETHER, BENZENE, ALCOHOL
Insoluble in cold water; hydrolyzed in hot water.

Synonyms

Di-n-butyltin Dichloride-d18; Di-n-butyltin(II) Chloride-d18; Dibutyldichlorostannane-d18; Dibutyldichlorotin-d18; Dibutyltin Chloride-d18; Dibutyltin(IV) Dichloride-d18; Dichlorobis(dibutyl)tin-d18; Dichlorodibutylstannane-d18; Dichlorodibutyltin-d1

Canonical SMILES

CCCC[Sn+2]CCCC.[Cl-].[Cl-]

Precursor for Organotin Synthesis:

DBTD acts as a starting material for the synthesis of more complex organotin compounds due to the presence of reactive tin-chlorine bonds. Researchers can manipulate these bonds to introduce various functional groups, leading to organotin derivatives with diverse properties. These derivatives find applications in several research fields, including:

  • Material Science: Organotin derivatives can be employed as catalysts in polymerization reactions for the production of novel polymers with specific functionalities for applications in electronics, optoelectronics, and biomaterials [].
  • Medicinal Chemistry: Organotin compounds are being explored for their potential therapeutic properties. Researchers can modify DBTD to create derivatives with antitumor, antifungal, and antiviral activities, which are then studied for their efficacy in vitro and in vivo models [].
  • Organic Chemistry: Organotin derivatives can act as Lewis acids or bases, making them valuable tools for organic synthesis. Researchers can utilize DBTD-derived organotin compounds as catalysts for various organic transformations, leading to the development of new synthetic methodologies [].

Research on Environmental Impact:

While DBTD itself is not widely used in research, it has been extensively studied due to its environmental impact. Organotin compounds, including DBTD, are known to be endocrine disruptors, affecting hormonal systems in organisms. Research on DBTD focuses on understanding its degradation pathways in the environment, its bioaccumulation potential in aquatic ecosystems, and its toxicological effects on various organisms []. This research is crucial for developing regulations and remediation strategies to minimize the environmental impact of organotin compounds.

  • The provided information is not an exhaustive list of all research applications of DBTD-derived organotin compounds.
  • Further research is required to fully understand the potential of these compounds in various scientific fields.

Dibutyltin dichloride is an organotin compound represented by the chemical formula (C₄H₉)₂SnCl₂, with a molecular weight of 303.84 g/mol. It appears as a colorless to slightly yellowish liquid at room temperature and is characterized by its pungent odor. The compound is soluble in organic solvents such as benzene, toluene, and alcohols but exhibits very low solubility in water. Upon exposure to hot water, dibutyltin dichloride undergoes hydrolysis, leading to the formation of hydrolysis products including dibutyltin dihydroxide and hydrochloric acid . This compound is flammable and has a low volatility, making it a significant substance in various industrial applications.

DBTC acts as an endocrine disruptor by mimicking the hormone estrogen. It can bind to estrogen receptors in cells, leading to abnormal hormonal activity and potential developmental and reproductive effects.

This mechanism has been studied in various organisms, including fish, mollusks, and mammals. The research helps us understand the potential ecological and health risks associated with DBTC exposure.

DBTC is a toxic compound and can cause various health problems upon exposure. Here are some key safety concerns:

  • Acute toxicity: Exposure to high levels of DBTC can cause irritation of the skin, eyes, and respiratory tract. In severe cases, it can lead to organ damage and death.
  • Chronic toxicity: Long-term exposure to DBTC has been linked to endocrine disruption, developmental problems, and impaired immune function.
  • Environmental impact: DBTC is highly persistent in the environment and can accumulate in aquatic organisms. It can disrupt ecosystems and pose a threat to wildlife.
, primarily serving as a catalyst in organic synthesis. Notably, it facilitates esterification reactions and the production of silicones and polyurethanes. Additionally, it is involved in the direct reductive amination of aldehydes and ketones when combined with phenylsilane as a reductant . The hydrolysis of dibutyltin dichloride yields dibutyltin dihydroxide and hydrochloric acid, which can further react under different conditions to form various organotin derivatives .

Research indicates that dibutyltin dichloride exhibits significant biological activity, particularly concerning reproductive health. Studies have shown that exposure to this compound can adversely affect mouse oocyte quality by inducing spindle defects and mitochondrial dysfunction . Furthermore, it has been linked to developmental toxicity in animal models, impacting placental and fetal health . The compound's endocrine-disrupting properties raise concerns regarding its potential effects on human health, particularly in relation to reproductive functions.

Dibutyltin dichloride can be synthesized through several methods:

  • Grignard Reaction: Involves the reaction of butylmagnesium chloride with tin tetrachloride.
  • Wurtz-Fittig Reaction: Utilizes tin tetrachloride as a reactant to form intermediates that lead to dibutyltin dichloride.
  • Aluminum Exchange: Employs aluminum trichloride in the presence of tetrabutyltin and stannic chloride to produce dibutyltin dichloride .

These methods highlight the versatility of dibutyltin dichloride's synthesis within organotin chemistry.

Dibutyltin dichloride has diverse applications across various industries:

  • Catalyst: Used in esterification reactions, silicone production, and polyurethane manufacturing.
  • Stabilizer: Acts as a stabilizer for polyvinyl chloride (PVC) plastics.
  • Processing Aid: Functions as a processing aid in the production of foam plastics, adhesives, and sealants.
  • Fungicide: Exhibits antifungal properties, making it useful in agricultural applications .

These applications underscore its importance in both industrial processes and consumer products.

Interaction studies involving dibutyltin dichloride have demonstrated its effects on biological systems. For instance:

  • Exposure to dibutyltin dichloride has been shown to impair immune functions in zebrafish via specific signaling pathways .
  • Its interaction with reproductive systems has been extensively studied, revealing detrimental effects on oocyte maturation and quality in mice .

These findings emphasize the need for careful handling and regulation of this compound due to its potential health risks.

Dibutyltin dichloride belongs to a class of organotin compounds that share certain structural characteristics but differ in their properties and applications. Here are some similar compounds:

Compound NameChemical FormulaUnique Properties or Uses
Monobutyltin oxideC₄H₉OSnUsed as a biocide; less toxic than dibutyltin compounds.
Tributyltin chloride(C₄H₉)₃SnClKnown for its antifouling properties; highly toxic.
Tetrabutyltin(C₄H₉)₄SnUsed in polymerization processes; less reactive than dibutyltin.
Di-n-butyltin oxide(C₄H₉)₂SnOExhibits different hydrolysis behavior compared to dibutyltin dichloride.

Dibutyltin dichloride is unique among these compounds due to its specific reactivity profile as a catalyst and stabilizer in industrial applications while also being recognized for its biological activity and potential toxicity .

Physical Description

DryPowder; Liquid; OtherSolid

Color/Form

White crystalline solid
Light tan or colorless solid or semisolid

Boiling Point

135 °C @ 10 mm Hg

Flash Point

335 °F (open cup)

Vapor Density

10.5 (Air = 1)

Density

1.36 @ 24 °C/D

LogP

log Kow=0.97

Melting Point

43 °C

UNII

J4AQN88R8P

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Teratogens; Immunosuppressive Agents
MEDICATION (VET): vermicide, tapeworm remedy

MeSH Pharmacological Classification

Immunosuppressive Agents

Mechanism of Action

DIBUTYLTIN DICHLORIDE INHIBITED ADP STIMULATED RESPIRATION OF MITOCHONDRIA (FROM OX HEART) UTILIZING PYRUVATE PLUS MALATE AS SUBSTRATE; UNLIKE OTHER TRIALKYLTIN CMPD, UNCOUPLER STIMULATED RESPIRATION WAS ALSO INHIBITED. SIMILAR RESULT WAS OBTAINED WITH ALPHA-KETOGLUTARATE, WHEREAS WITH SUCCINATE ONLY THE ADP STIMULATED RESPIRATION WAS INHIBITED, INDICATING THAT DIBUTYLTIN DICHLORIDE HAS MODE OF ACTION SIMILAR TO CLASSICAL INHIBITORS OF OXIDATIVE PHOSPHORYLATION. ATP SYNTH IN SUBMITOCHONDRIAL PARTICLES USING NADH, SUCCINATE, & ASCORBATE PLUS TETRAMETHYL-P-PHENYLENEDIAMINE WAS INHIBITED ALSO. APPARENTLY DIBUTYLTIN DICHLORIDE HAS DIRECT ACTION ON ATP SYNTHASE COMPLEX.
Di-n-butyltin dichloride or tri-n-butyltin chloride given in the diets of rats have previously been shown to cause atrophy of the thymus and subsequently suppression of the T-cell-dependent immune responses. To study the mechanism of the immunotoxic effects, the dose-effect relationships and the kinetics of the thymus atrophy caused by di-n-butyltin dichloride and tri-n-butyltin chloride were investigated in detail. A single oral dose of di-n-butyltin dichloride or tri-n-butyltin chloride to rats induced a dose-related reduction of relative thymus weight, which was maximal 4 days after intubation. The log dose-effect relationships for both compounds were linear and ran parallel over a dose range of 5-60 mg/kg. Dose levels calculated to cause 50% reduction of relative thymus weight were 18 mg di-n-butyltin dichloride and 29 mg tri-n-butyltin chloride per kg body wt. A single oral dose of mono-n-butyltin trichloride, however, did not cause thymus atrophy at dose levels up to 180 mg/kg. The kinetics of the dibutyltin- and tributyltin-induced thymus atrophy in rats were investigated by measuring thymus weight, total thymic cell count, number of small, intermediate and large cells and the incorporation of DNA, RNA and protein precursors into isolated thymocytes during a period of 9 days after a single oral dose. Di-n-butyltin dichloride and tri-n-butyltin chloride caused atrophy of the thymus due to a selective reduction in the number of rapidly proliferating lymphoblasts in the first 2 days after dosing. As a consequence the large pool of small lymphocytes declined in the following 2 days. On the forth day, when atrophy was most pronounced, the frequency of the lymphoblasts increased above the controls.
Analysis of the binding of tributyltin chloride to human erythrocyte membrane indicated a single class of binding site with an affinity of approximately 6.78 X 10(3) M-1, whereas dibutyltin dichloride showed the presence of more than one class of binding sites with a high affinity value of 2.53 X 10(4) M-1 and a low affinity value of 2.06 X 10(3) M-1. Membrane protein binding studies revealed that both di- and tributyltin compounds bind significantly with band 3 protein of the erythrocyte membrane. These results indicate the significant interactions of erythrocyte membrane components with alkyltin compounds.
After iv or ip administration of a single dose of dibutyltin dichloride the following changes were observed in pancreas and bile ducts of male rats: acute interstitial pancreatitis, enlargement of diameter and destruction of epithelial cells of the bile ducts, increase of serum alkaline phosphatase activity. The effects were dependent on the dose of dibutyltin dichloride (1, 4 or 6 mg/kg body weight), the route of administration and the time after treatment. The pancreatitis induced by dibutyltin dichloride is under further investigation as a model of experimental pancreatitis.
In this study di-n-butyltindichloride was found to inhibit alpha-ketoacid stimulated response of rat liver mitochondria to the addition of adenosine diphosphate and the uncoupler carbonyl cyanide p-trifluoromethoxyphenyl hydrazone. The alpha-ketoglutarate oxidation was already inhibited at a level of 0.8 nmol di-n-butyltindichloride/mg protein. When succinate was used as substrate together with rotenone, the State 3 and p-trifluoromethoryphenyl hydrazone stimulated oxidation were not inhibited by di-n-butyltindichloride. But from a level of 8.3 nmol di-n-butyltindichloride/mg protein, the State 4 respiration was increased. It is concluded that in low amounts di-n-butyltindichloride specifically blocks alpha-ketoacid dehydrogenases, but higher concentrations of this compound uncouples oxidative phosphorylation. However, this uncoupling will be masked when the NADH production from substrate oxidation is decreased by di-n-dibutyltindichloride as will be in case of alpha-ketoacids.
Toxic doses of di-n-butyl-tin dichloride, (1.6 mmol/kg po, 0.04 mmol/lg iv) and of di-n-octyl-tin dichloride, (2.4 mmol/kg po) did not affect the non-protein sulfhydryl groups in mice livers. The non-protein sulfhydryl depletion by a diethylmaleate pre-treatment did not influence acute toxic di-n-actyl-tin dichloride effects on the rats' thymus. Di-n-butyl-tin-dichloride concentrations of 10(-5) to 10(-4) mol/l in vitro inhibited the glutathione-S-transferase activity of cytosolic supernatants from the liver and the rat compared with 1-chloro-2,4-dinitrobenzene as the electrophile substrate by max 34%. The glutathione-S-transferase activity in the cytosolic liver supernatant had not been reduced after rats' di-n-butyl-tin-dichloride treatment. A hydrophobic di-n-butyl-tin dichloride binding to glutathione-S-transferase activity.
The effects of monobutyltin, dibutyltin, and tributyltin on human platelet aggregation were studied in vitro. Platelets isolated from blood collected from six healthy males and stimulated by epinephrine, adenosine diphosphate, collagen, or sodium arachidonate were incubated with tin(IV) chloride, monobutyltin trichloride, dibutyltin dichloride, or tributyltin chloride at concentrations of 1.0 or 10 uM. The effects on platelet aggregation were evaluated. Median anti-aggregation concentrations (IC50s) were determined. Monobutyltin-trichloride, dibutyltin dichloride and tributyltin chloride significantly inhibited epinephrine stimulated platelet aggregation. The IC50s were 500 uM, 10 uM, and 10 nanomolar, respectively. These compounds did not affect adenosine diphosphate, collagen, or sodium arachidonate induced aggregation. Tin(IV) chloride did not inhibit any stimulant induced platelet aggregation. Human platelets were preincubated with 0 or 0.00001 M monobutyltin trichloride, dibutyltin dichloride, or tributyltin chloride followed by incubation with various doses of epinephrine. The effects on epinephrine induced aggregation were investigated. Epinephrine at 1 uM induced complete platelet aggregation in control cultures. Epinephrine concentrations required for complete platelet aggregation were approximately 2 uM for monobutyltin trichloride and 20 uM for dibutyltin dichloride. Only 50% aggregation was seen in tributyltin chloride treated platelets even when stimulated by 20 uM epinephrine. (14)C labeled epinephrine was incubated with platelets pretreated with monobutyltin trichloride, dibutyltin dichloride, or tributyltin chloride. The uptake of (14)C by the platelets was investigated. Tributyltin chloride at 0.0000001 M and dibutyltin dichloride at 0.00001 M significantly inhibited (14)C. Uptake of monobutyltin trichloride at 0.0000 1 M was slightly, non-significantly, inhibited. /It was/ concluded that organobutyltin compounds inhibit epinephrine stimulated aggregation by blocking epinephrine binding to human platelets.
The effects of alkyltins on rabbit articular and growth plate chondrocytes were studied in vitro. Monolayer cultures were prepared from articular and growth plate chondrocytes obtained from the shoulder, hip, and knee of female New Zealand white rabbits. The cultures were incubated with dibutyltin dichloride, di-n-octyltin dichloride, trimethyltin chloride, or triethyltin chloride in doses of 0 to 100 ug/ml. The effects of DNA synthesis and sulfated proteoglycan synthesis were evaluated. In articular chondrocytes, trimethyltin chloride had no effect on DNA synthesis at concentrations below 10 ng/ml. Dose dependent inhibition of synthesis occurred at higher concentrations, with all DNA synthesis virtually ceasing at 500 ng/ml. Triethyltin chloride showed similar effects. A biphasic response was seen with dibutyltin dichloride and di-n-octyltin dichloride. DNA synthesis was stimulated at lower doses. Dibutyltin dichloride began showing cytotoxic effects at 100 ng/ml. Di-n-octyltin dichloride did not inhibit DNA synthesis below 1 ug/ml. In growth plate chondrocytes, trimethyltin chloride appeared to be slightly less toxic than to articular chondrocytes. All compounds inhibited the synthesis of sulfated proteoglycans in articular chondrocytes, the degree of inhibition being similar in magnitude to the degree of inhibition of DNA synthesis, except for di-n-octyltin dichloride. Di-n-octyltin dichloride caused a 20.8% decrease in proteoglycan synthesis at 1 ug/ml. All compounds inhibited sulfated proteoglycan synthesis in growth plate chondrocytes. /It was/ concluded that alkyltins are capable of altering the metabolism of rabbit articular and growth plate chondrocytes. Growth plate chondrocytes generally appear to be more sensitive to the effects of alkyltins than articular chondrocytes. The dwarfing and stunting seen in in vivo studies may be due to effects of alkyltins exerted at the epiphyseal growth plate level.
The effects of timing of a single intragastric application of dibutyltin dichloride, at a dosage of 30 mg/kg wt, on N-nitrosobis(2-oxopropyl)amine induced pancreatic carcinomas have been studied in female Syrian gold hamsters. Dibutyltin dichloride, which has been shown to produce selected bile duct injury, was administered either 1 week before or 1 week after a single injection of N-nitrosobis(2-oxopropyl)amine (20 mg/kg body wt). Control hamsters were injected with N-nitrosobis(2-oxopropyl)amine alone or were given dibutyltin dichloride alone. The incidence of ductal adenocarcinomas strikingly decreased in hamsters when dibutyltin dichloride was ingested after N-nitrosobis(2-oxopropyl)amine treatment, but remained unaffected when dibutyltin dichloride was given before carcinogen treatment. Two cases of sarcoma were observed in the group treated with dibutyltin dichloride before N-nitrosobis(2-oxopropyl)amine injection. The incidence of isulomas, which were considered as spontaneous tumors, was not influenced by dibutyltin dichloride. These results showed that intragastric application of dibutyltin dichloride after N-nitrosobis(2-oxopropyl)amine treatment significantly reduced the induction of pancreatic cancer. These findings do not support speculations based on epidemiologic studies as to a promoting effect of cholestasis.
... One of the more important actions of di-n-octyltin chloride is to deplete lymphoid function. Thymus atrophy also occurred in rats exposed to di-n-butyltin dichloride and to a lesser extent with di-n-propyl and diethyltin dichloride. The thymus and thymus-derived lymphocytes have a central role in the immune system; thymus stem cells divide and differentiate into various classes of T (thymus) cells which are antagonists of cancer cells. Thymectomy of the newborn results in a reduced number of lymphocytes, a consequent diminished capacity to form serum antibodies, and failure to reject skin grafts from foreign strains. Based on these findings of thymus depletion and its significance in immunity, immune function studies in weanling rats fed 50 or 150 ppm di-n-octyl tin chloride for 6 wk revealed the following: 1) there was a dose-related decrease in delayed hypersensitivity; 2) allograft rejection was significantly delayed by ... di-n-octyl tin chloride & di-n-butyltin dichloride; 3) the humoral immune response versus sheep red blood cells was distinctly depressed by di-n-butyltin dichloride; and 4) Hemagglutination & hemolysin titers decreased in a dose-related manner (di-n-butyltin dichloride). ... It was concluded that ... di-n-octyl tin chloride and di-n-butyltin dichloride induce immune suppression in rats by a selective inhibition of T-lymphocyte activity, particularly pronounced during the developmental phase of the lymphoid system. /Di-n-octyltin chloride and di-n-butyltin dichloride/
The depletion of thymic lymphocytes in rats by the action of dialkyltin was thought ... to proceed through the blocking of sulfhydryl groups, groups that are essential for the transport of amino acids by the thymocytes. Because insulin receptors also have SH groups, the binding of dialkyltin could partly explain the depletion of critical thymic lymphocytes. /Dialkyltin compounds/

Vapor Pressure

2 mm Hg at 100 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

... IT IS EXTREMELY DIFFICULT TO PREPARE DIALKYLTIN COMPOUNDS AS PURE COMPOUNDS, THERE GENERALLY BEING PRESENT TRACES OF THE CORRESPONDING TRIALKYL DERIVATIVES. /DIALKYLTIN COMPOUNDS/

Other CAS

683-18-1

Methods of Manufacturing

... Prepared by any of 3 different reactions, /Grignard, Wurtz-Fittig, or aluminum exchange/ all of which employ tin tetrachloride as a reactant in a two-step synthesis that first produces tetrabutyltin as an intermediate.
Dibutyltin dichloride is mfr by Kocheshkov redistribution from crude tetrabutyltin and stannic chloride and usually is catalyzed with ... aluminum trichloride.
Reaction of butylmagnesium chloride with tin tetrachloride

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Stannane, dibutyldichloro-: ACTIVE
With regard to heat stabilizing efficacy, it is generally accepted that the dialkyltin compounds containing 2 anionic substituents are better than either the monoalkyl- or trialkyltin derivatives. /Dialkyltin compounds/

Interactions

The effects of timing of a single intragastric application of dibutyltin dichloride, at a dosage of 30 mg/kg body wt, on N-nitrosobis(2-oxopropyl) amine induced pancreatic carcinomas have been studied in female Syrian golden hamsters. Dibutyltin dichloride, which has been shown to produce selected bile duct injury, was admin either 1 wk before or 1 wk after a single injection of N-nitrosobis(2-oxopropyl) amine (20 mg/kg body wt). The incidence of ductal adenocarcinomas strikingly decr in hamsters when dibutyltin dichloride was ingested after N-nitrosobis(2-oxopropyl) amine treatment, but remained unaffected when dibutyltin dichloride was given before carcinogen treatment. Two cases of sarcoma were observed in the group treated with dibutyltin dichloride before N-nitrosobis(2-oxopropyl) amine injection. The incidence of insulomas, which were considered as spontaneous tumors, was not influenced by dibutyltin dichloride. These results showed that intragastric application of dibutyltin dichloride after N-nitrosobis(2-oxopropyl) amine treatment significantly reduced the induction of pancreatic cancer.
The interaction of dibutyltin chloride and tributyltin chloride with human erythrocyte membrane proteins was assessed. Erythrocyte membrane was prepared from fresh Rh positive human blood, and known concentrations of membrane protein were incubated with 0 to 500 um dibutyltin or tributyltin at 37 °C for 15 min. The bound and free tin complexes were estimated using the dithiozone method, and the alkyltin complexes were analyzed by sodium dodecyl sulfate polycrylamide gel electrophoresis. Scatchard analysis of the binding data for dibutyltin fitted the results to two binding sites with affinities of 25,300 and 2060 per mole. Scatchard analysis of the binding of tributyltin to erythrocyte membrane indicated a single class of binding sites with an affinity of 6780 per mole. Polyacrylamide gel electrophoresis indicated tributyltin binding to be associated with a single band of proteins in the molecular weight region of 90,000 to 100,000. Dibutyltin binding was associated with this band and with lower molecular weight proteins. /It was/ concluded that the different binding patterns of dibutyltin and tributyltin with erythrocyte membrane protein represent different mechanisms for the biological effects of the tin compounds.
The in vivo effects of di-n-butyltin dichloride on the enzyme activity and lipid constituents of liver plasma membrane were studied in male albino rats. The rats were ip administered with 0.1 ml (10% v/v) ethanol either alone or containing di-n-butyltin dichloride (10 or 30 mg/kg/day) for 7 consecutive days. A significant inhibition of plasma membrane marker enzymes such as 5'-nucleotidase, gamma-glutamyltranspeptidase, alkaline phosphatase, magnesium(+2)-ATPase, sodium(+)/potasium(+)-ATPase and calcium(+2)-ATPase occurred in di-n-dibutyltin dichloride treated rats when compared with respective controls. Other important bioconstituents such as sialic acid and total phospholipid/cholesterol ratio were also significantly decreased in di-n-butyltin dichloride treated rats when compared with corresponding controls. These results suggest that interaction of di-n-dibutyltin dichloride with liver plasma membrane constituents might cause derangement of its structural and functional organization, thus leading to hepatotoxicity.

Dates

Modify: 2023-08-15

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